

A Spectroscopic Showdown: Differentiating 2-Fluoro-4-methylbenzoic Acid and Its Isomers

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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzoic acid

Cat. No.: B1349350

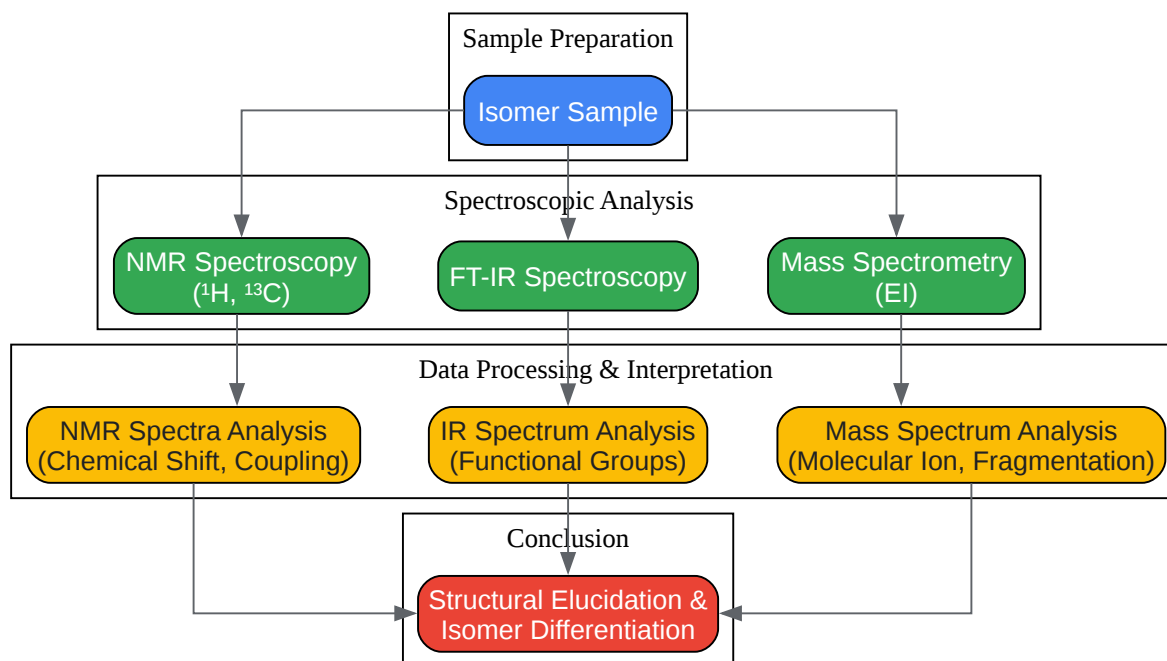
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For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides a detailed spectroscopic comparison of **2-Fluoro-4-methylbenzoic acid** and its constitutional isomers, offering a valuable resource for their unambiguous differentiation. By examining their unique spectral fingerprints through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document furnishes the necessary data and methodologies for confident structural elucidation.

The subtle shifts in the positions of the fluoro and methyl groups on the benzoic acid ring give rise to a fascinating array of isomers, each with distinct electronic environments and, consequently, unique spectroscopic signatures. Understanding these differences is paramount for quality control and the rational design of new molecular entities.

At a Glance: The Isomeric Landscape

2-Fluoro-4-methylbenzoic acid and its isomers share the same molecular formula, $C_8H_7FO_2$, and a molecular weight of 154.14 g/mol. The key to their differentiation lies in the relative positions of the fluoro, methyl, and carboxylic acid substituents on the benzene ring. The following diagram illustrates the structures of the isomers discussed in this guide.



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